5-Ethynylpyrimidine-2-carboxylic acid
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Overview
Description
5-Ethynylpyrimidine-2-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an ethynyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynylpyrimidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative, such as 5-bromopyrimidine.
Sonogashira Coupling: The 5-bromopyrimidine undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group at the 5-position.
Hydrolysis: The resulting 5-ethynylpyrimidine is then subjected to hydrolysis under acidic or basic conditions to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylpyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can undergo reduction reactions to modify the ethynyl group.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydrogen atoms on the pyrimidine ring.
Major Products:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Ethynylpyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 5-ethynylpyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate their signaling pathways.
Disrupting Cellular Processes: Interfering with DNA or RNA synthesis, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
5-Ethynylpyrimidine: Lacks the carboxylic acid group, making it less polar and potentially less reactive.
2-Ethynylpyrimidine: Has the ethynyl group at the 2-position instead of the 5-position, leading to different reactivity and applications.
5-Bromopyrimidine: Used as a starting material for the synthesis of 5-ethynylpyrimidine-2-carboxylic acid.
Uniqueness: this compound is unique due to the presence of both the ethynyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-ethynylpyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c1-2-5-3-8-6(7(10)11)9-4-5/h1,3-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBLMBVNEJORBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(N=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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